ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate
Overview
Description
ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that features a naphthalene ring, a thiazole ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to inhibit atm/atr kinase activities .
Mode of Action
Analogs of a similar compound, cgk733, have been reported to block atm/atr kinase activities and their checkpoint signaling pathways .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to block atm/atr kinase activities and their checkpoint signaling pathways .
Result of Action
It’s worth noting that compounds with similar structures have been reported to inhibit cell proliferation by suppressing cyclin d1 levels, induce cell death in drug-induced senescent tumor cells, and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate typically involves the reaction of naphthalene-2-carbonyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as triethylamine.
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Alcohol derivatives
Substitution: Amide or ester derivatives
Scientific Research Applications
ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carbonyl derivatives: Compounds with similar naphthalene-based structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Ester derivatives: Compounds with ester functional groups.
Uniqueness
ethyl 2-(naphthalene-2-amido)-1,3-thiazole-4-carboxylate is unique due to its combination of a naphthalene ring, a thiazole ring, and an ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLELUFNYYVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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